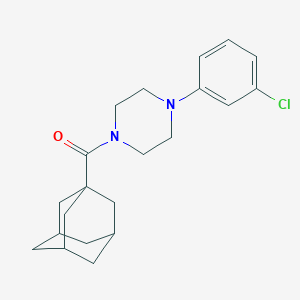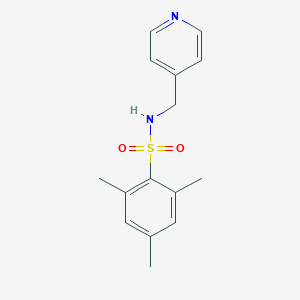![molecular formula H8N3O13Sc B231553 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- CAS No. 16987-28-3](/img/structure/B231553.png)
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It is a potent drug candidate that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been reported to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. Moreover, it has been reported to modulate various neurotransmitter systems and improve cognitive function.
Biochemical and Physiological Effects:
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, it has been shown to reduce the production of reactive oxygen species and prevent oxidative damage to cells. Moreover, it has been reported to improve mitochondrial function and enhance cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several advantages as a drug candidate for lab experiments. It has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs. Furthermore, its stability and solubility properties can pose challenges in formulation and delivery.
Orientations Futures
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several potential future directions for research. One area of interest is the development of novel formulations and delivery systems to improve its solubility and stability properties. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential use in combination therapy with other drugs for the treatment of various diseases needs to be explored. Furthermore, its potential use in preclinical and clinical studies for the treatment of various diseases needs to be investigated.
Méthodes De Synthèse
The synthesis of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction of p-(diethylamino)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the desired compound. Other methods, such as the use of Grignard reagents and palladium-catalyzed reactions, have also been reported in the literature.
Applications De Recherche Scientifique
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it has shown neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
| 16987-28-3 | |
Formule moléculaire |
H8N3O13Sc |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15- |
Clé InChI |
DBJDUPSNGKBPPH-SDXDJHTJSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
Synonymes |
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


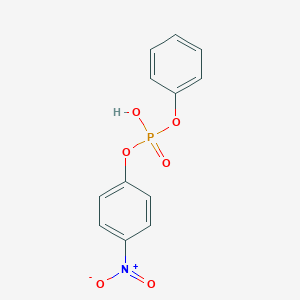

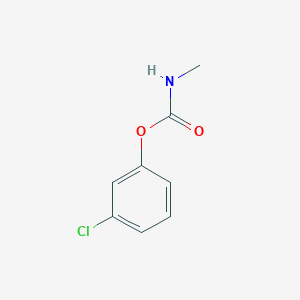
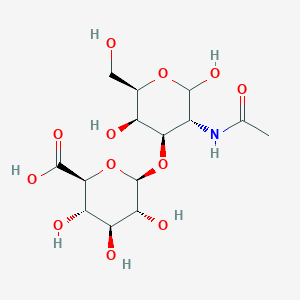

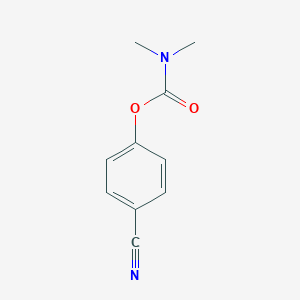

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
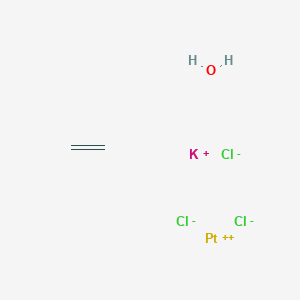

![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

